molecular formula C15H12FN3O2S B2927886 (Z)-5-(4-fluorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one CAS No. 1321804-91-4

(Z)-5-(4-fluorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one

Cat. No.: B2927886
CAS No.: 1321804-91-4
M. Wt: 317.34
InChI Key: WGLAEYIBRKYEBZ-RQZCQDPDSA-N
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Description

(Z)-5-(4-Fluorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a furan ring, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediate. One common approach is the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate. This intermediate is then reacted with furan-2-carbaldehyde and hydrazine hydrate to form the thiazolidinone core.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has shown potential as a bioactive molecule, with possible applications in drug discovery.

  • Medicine: It may have therapeutic properties, and research is ongoing to explore its potential as a pharmaceutical agent.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and the thiazolidinone core play crucial roles in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Thiazolidinones: These compounds share the thiazolidinone core but may have different substituents.

  • Furan Derivatives: Compounds containing furan rings are structurally similar but may have different functional groups.

Uniqueness: (Z)-5-(4-Fluorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is unique due to its specific combination of fluorobenzyl and furan groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-5-[(4-fluorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c16-11-5-3-10(4-6-11)8-13-14(20)18-15(22-13)19-17-9-12-2-1-7-21-12/h1-7,9,13H,8H2,(H,18,19,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLAEYIBRKYEBZ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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